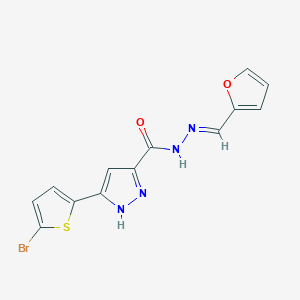

(E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O2S/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZLOUWGENTCRF-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303107-03-1 | |

| Record name | 3-(5-BROMO-2-THIENYL)-N'-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, with the CAS number 1285571-49-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H9BrN4O2S, with a molecular weight of 365.21 g/mol. The compound features a bromothiophene ring, a furan moiety, and a pyrazole structure, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H9BrN4O2S |

| Molecular Weight | 365.21 g/mol |

| CAS Number | 1285571-49-4 |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported that related pyrazole derivatives demonstrated notable antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving caspase activation. For example, compounds similar to this compound have shown cytotoxicity against various cancer cell lines, including MCF7 and MDA-MB-231 . The IC50 values for these compounds indicate their potency in inhibiting cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 39.70 |

| MDA-MB-231 | Not specified |

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, including enzymes relevant to disease pathways. Specific derivatives have shown inhibition against metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are linked to neurodegenerative disorders . The inhibition of these enzymes is significant for developing therapeutic agents targeting cognitive decline.

Case Studies

- Antimicrobial Activity Study : A synthesis of several pyrazole derivatives was conducted, revealing that those containing the furan and thiophene moieties exhibited enhanced antibacterial activity compared to their analogs without these groups .

- Cytotoxicity Assessment : In vitro studies demonstrated that modifications on the pyrazole ring could lead to increased cytotoxic effects against cancer cell lines. The introduction of halogen substituents was found to enhance the compound's efficacy .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Spectroscopic and Computational Insights

- Single-Crystal X-ray Diffraction : Analogs like (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide reveal planar pyrazole-carbohydrazide systems with dihedral angles <10° between rings, suggesting strong conjugation . The target compound likely shares this geometry.

- DFT Studies : Electron-withdrawing groups (e.g., Br, Cl) lower HOMO-LUMO gaps (ΔE ≈ 3.5–4.2 eV), enhancing reactivity. For example, (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibits a ΔE of 4.1 eV, while bromothiophene-substituted analogs show ΔE ≈ 3.8 eV .

- Vibrational Spectroscopy : IR spectra of carbohydrazides show characteristic N–H stretches (3250–3350 cm⁻¹) and C=O stretches (1650–1680 cm⁻¹), with shifts depending on substituent electronegativity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-3-(5-bromothiophen-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by hydrazone linkage. Key steps include:

Coupling of 5-bromothiophene : Reacted with a pyrazole precursor under Suzuki-Miyaura or nucleophilic substitution conditions .

Hydrazone formation : Condensation of the pyrazole-carbohydrazide intermediate with furan-2-carbaldehyde under acidic or reflux conditions (e.g., ethanol, HCl catalysis) .

Purification : Chromatography (column or HPLC) or recrystallization to isolate the E-isomer, confirmed via NMR and X-ray crystallography .

- Critical Parameters : Temperature (60–80°C for hydrazone formation), solvent polarity (ethanol/DMF), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., hydrazone CH=N at δ 8.2–8.5 ppm, furan protons at δ 6.3–7.1 ppm) and confirms E-configuration via coupling constants .

- FT-IR : Identifies carbonyl (C=O at ~1650 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₉BrN₄O₂S, MW 365.21 g/mol) and isotopic patterns for bromine .

- X-ray Diffraction : Resolves planar conformation and π-conjugation across the pyrazole-thiophene-furan system .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. CDCl₃) to explain shifts in NH proton signals .

- Case Study : In [(E)-N’-(2,4-dichlorobenzylidene) analogs], DFT resolved discrepancies between observed and expected IR carbonyl stretches by identifying intramolecular H-bonding .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Catalyst Screening : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to reduce side products .

- Reaction Monitoring : TLC (silica, hexane:EtOAc 3:1) or HPLC to track intermediate formation .

- Isomer Control : Adjust pH (4–5) during hydrazone formation to favor the E-isomer; confirm via NOESY (absence of NOE between hydrazone CH and furan protons) .

Q. How does substituent variation (e.g., bromine vs. chlorine) impact biological activity?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values against targets (e.g., kinases) for analogs (Table 1).

- Electron-Withdrawing Groups : Bromine enhances electrophilicity, improving binding to cysteine residues in enzymes .

- Computational Docking : AutoDock Vina evaluates binding affinity changes; bromine’s larger van der Waals radius increases hydrophobic interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.